Carboxyatractylate
Carboxyatractylate
Carboxyatractyloside is a natural heteroglucoside produced in some plants, including A. gummifera. Carboxyatractyloside prevents mitochondrial ATP synthesis by inhibiting ADP/ATP translocases, which are responsible for the exchange of adenine di- and triphosphates across the inner mitochondrial membrane.
Brand Name:
Vulcanchem
CAS No.:
35988-42-2
VCID:
VC21236370
InChI:
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)
SMILES:
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
Molecular Formula:
C31H46O18S2
Molecular Weight:
770.8 g/mol
Carboxyatractylate
CAS No.: 35988-42-2
Cat. No.: VC21236370
Molecular Formula: C31H46O18S2
Molecular Weight: 770.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Carboxyatractyloside is a natural heteroglucoside produced in some plants, including A. gummifera. Carboxyatractyloside prevents mitochondrial ATP synthesis by inhibiting ADP/ATP translocases, which are responsible for the exchange of adenine di- and triphosphates across the inner mitochondrial membrane. |
|---|---|
| CAS No. | 35988-42-2 |
| Molecular Formula | C31H46O18S2 |
| Molecular Weight | 770.8 g/mol |
| IUPAC Name | 15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) |
| Standard InChI Key | AQFATIOBERWBDY-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |
| Canonical SMILES | CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator